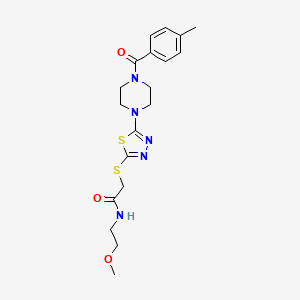

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2-methoxyethyl)-2-[[5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide . The nomenclature reflects the following structural hierarchy:

- Parent chain : Acetamide, with a sulfur-linked thiadiazole substituent.

- Substituents :

- A 1,3,4-thiadiazole ring at position 2 of the acetamide.

- A piperazine ring substituted at position 4 with a 4-methylbenzoyl group.

- A 2-methoxyethyl group appended to the acetamide nitrogen.

Isomeric possibilities are limited due to the fixed positions of substituents on the thiadiazole and piperazine rings. However, restricted rotation around the benzoyl-piperazine bond could theoretically lead to atropisomerism, though no experimental evidence of such isomers has been reported.

Molecular Architecture Analysis: Thiadiazole-Piperazine-Acetamide Hybrid Scaffold

The molecule (C₁₉H₂₅N₅O₃S₂, MW = 435.6 g/mol) features three key domains:

- 1,3,4-Thiadiazole core : A five-membered aromatic ring with two nitrogen atoms and one sulfur atom, providing electron-deficient characteristics conducive to π-stacking interactions.

- Piperazine linker : A six-membered diamine ring substituted at position 4 with a 4-methylbenzoyl group, introducing conformational flexibility and hydrogen-bonding potential.

- Acetamide-thioether sidechain : A sulfur-bridged acetamide moiety with a 2-methoxyethyl group, enhancing solubility through polar interactions.

Table 1: Key Structural Features

Crystallographic Data and Conformational Studies

No experimental crystallographic data for this specific compound is currently available. However, studies on analogous piperazine-thiadiazole hybrids suggest:

- Piperazine conformation : Typically adopts a chair conformation in solid states, with substituents occupying equatorial positions to minimize steric strain.

- Thiadiazole orientation : The sulfur atom in the 1,3,4-thiadiazole ring often participates in intermolecular S···N contacts, potentially influencing crystal packing.

- Benzoyl group : The 4-methyl substituent on the benzoyl moiety likely induces a coplanar arrangement with the piperazine ring to maximize conjugation.

Computational modeling (e.g., density functional theory) could predict preferred conformations, particularly regarding torsion angles between the thiadiazole and piperazine moieties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted NMR features based on analogous piperazine-thiadiazole systems:

Proton NMR (δ, ppm)

- Piperazine protons : Singlet at 3.15–3.77 ppm (methylene groups).

- Thiadiazole protons : Absent (fully substituted aromatic system).

- Methoxyethyl group :

- OCH₃: Singlet at ~3.30 ppm.

- CH₂O: Multiplet at 3.40–3.60 ppm.

- 4-Methylbenzoyl :

- Aromatic protons: Doublets at 7.20–7.80 ppm.

- CH₃: Singlet at 2.40 ppm.

Carbon-13 NMR (δ, ppm)

- Thiadiazole carbons : 128–184 ppm (C-2 and C-5).

- Piperazine carbons : 46–49 ppm (methylene).

- Acetamide carbonyl : 168–170 ppm.

- Benzoyl carbonyl : 165–167 ppm.

Table 2: Predicted NMR Assignments

| Group | ^1H δ (ppm) | ^13C δ (ppm) | Multiplicity |

|---|---|---|---|

| Piperazine CH₂ | 3.15–3.77 | 46–49 | Singlet |

| OCH₃ | 3.30 | 55 | Singlet |

| CH₂O (methoxyethyl) | 3.40–3.60 | 70 | Multiplet |

| 4-Methylbenzoyl CH₃ | 2.40 | 21 | Singlet |

| Acetamide C=O | – | 168–170 | – |

Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions inferred from structural analogs:

- N-H stretch : 3290–3440 cm⁻¹ (amide NH).

- C=O stretch :

- Acetamide: 1660–1680 cm⁻¹.

- Benzoyl: 1630–1650 cm⁻¹.

- C-N stretch : 1090–1190 cm⁻¹ (piperazine).

- C-S stretch : 710–750 cm⁻¹ (thiadiazole and thioether).

- OCH₃ : 2820–2980 cm⁻¹ (C-H stretch).

Table 3: Characteristic IR Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (amide) | 3290–3440 | Medium |

| C=O (acetamide) | 1660–1680 | Strong |

| C=O (benzoyl) | 1630–1650 | Strong |

| C-N (piperazine) | 1090–1190 | Medium |

| C-S (thiadiazole) | 710–750 | Weak |

Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways for [M+H]⁺ (m/z 436):

- Loss of methoxyethyl group (C₃H₇O, 75 Da): m/z 361.

- Cleavage at acetamide :

- Fragment A: C₅H₁₀NO₂S (m/z 156).

- Fragment B: C₁₄H₁₅N₄O₂S (m/z 279).

- Benzoyl-piperazine dissociation : m/z 268 (C₁₃H₁₄N₂O).

Table 4: Major MS Fragments

| m/z | Proposed Structure | Origin |

|---|---|---|

| 436 | [M+H]⁺ | Molecular ion |

| 361 | M⁺ - C₃H₇O | Methoxyethyl loss |

| 279 | C₁₄H₁₅N₄O₂S⁺ | Acetamide cleavage |

| 268 | C₁₃H₁₄N₂O⁺ | Benzoyl-piperazine dissociation |

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[[5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-14-3-5-15(6-4-14)17(26)23-8-10-24(11-9-23)18-21-22-19(29-18)28-13-16(25)20-7-12-27-2/h3-6H,7-13H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLLPWZMCOSHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of Thiadiazole Core: The 1,3,4-thiadiazole core can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Piperazine Moiety: The piperazine ring can be introduced by reacting the thiadiazole intermediate with 4-(4-methylbenzoyl)piperazine in the presence of suitable coupling agents.

Attachment of Methoxyethyl Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thiadiazole derivatives possess antibacterial and antifungal properties effective against various strains, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 16–31.25 μg/mL for bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Certain compounds in this class have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Neurological Applications

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and are being explored for their efficacy in conditions such as anxiety and depression . Preliminary studies on similar compounds indicate that they may modulate neurotransmitter systems, offering a pathway for new treatments.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested against several bacterial strains. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for development as an antibacterial agent .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiadiazole derivatives, where one derivative was shown to inhibit cell growth in breast cancer cell lines significantly. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives with piperazine-based substituents. Key structural analogues include:

Functional Comparisons

- Receptor Binding : The 4-methylbenzoyl-piperazine group in the target compound likely enhances hydrophobic interactions with enzyme active sites, such as acetylcholinesterase or bacterial efflux pumps, compared to simpler piperazine derivatives (e.g., 4-isopropylpiperazine in ) .

- Antimicrobial Activity : Thiadiazoles with sulfur-containing side chains (e.g., thioacetamide in the target compound) exhibit superior Gram-positive bacterial inhibition (MIC = 4–8 μg/mL) compared to oxygen-linked analogues (MIC = 16–32 μg/mL) .

Biological Activity

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of a piperazine ring and a methoxyethyl group further enhances its pharmacological profile.

Antimicrobial Activity

The thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds with a 1,3,4-thiadiazole core exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives have been reported as low as 32.6 μg/mL, outperforming standard antibiotics like ampicillin .

- Specific derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of thiadiazole-containing compounds have been explored extensively. The following findings highlight the significance of this compound in cancer research:

- Cytotoxicity : Several thiadiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. For example, certain derivatives exhibited IC50 values less than those of established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | A-431 | 1.98 ± 1.22 |

| Thiadiazole Derivative B | Jurkat | 1.61 ± 1.92 |

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cancer cell proliferation. Molecular dynamics simulations have suggested interactions with key proteins involved in cell survival pathways .

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, this compound may exhibit other pharmacological activities:

- Anticonvulsant Activity : Some thiazole derivatives have been reported to possess anticonvulsant properties, potentially providing therapeutic avenues for seizure disorders .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound:

- Synthesis and Screening : A recent study synthesized various thiadiazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications on the thiadiazole ring significantly influenced biological activity .

- Structure-Activity Relationship (SAR) : Research has shown that substituents on the thiadiazole ring can enhance or diminish biological activity. For example, the introduction of specific groups at the C-5 position has been linked to increased antifungal activity against Candida albicans .

Q & A

Q. How to design a high-throughput screening (HTS) pipeline for this compound?

- Steps :

Library Generation : Synthesize analogs with varying piperazine and thiadiazole substituents .

Primary Assay : Use fluorescence polarization for rapid binding affinity assessment.

Secondary Assay : Validate hits with SPR (surface plasmon resonance) for kinetic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.